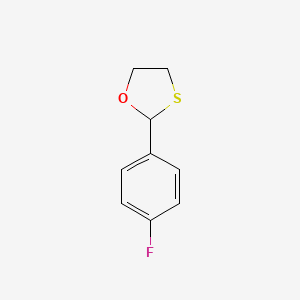

2-(4-Fluorophenyl)-1,3-oxathiolane

Description

Contextual Significance of 1,3-Oxathiolane (B1218472) Frameworks in Organic Synthesis

The 1,3-oxathiolane ring is a significant structural motif in organic chemistry, primarily due to its utility as a versatile building block and a protective group. nih.govorganic-chemistry.org These heterocycles are commonly synthesized through the condensation of a carbonyl compound, such as an aldehyde or ketone, with 2-mercaptoethanol (B42355). wikipedia.orgacs.org This reaction is often catalyzed by Brønsted or Lewis acids. organic-chemistry.orgnih.gov

The importance of the 1,3-oxathiolane framework is particularly evident in the pharmaceutical industry. It forms the core of several crucial antiviral drugs, including the nucleoside reverse transcriptase inhibitors lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), which are essential components in the treatment of HIV. nih.govresearchgate.netnih.govresearchgate.net The synthesis of these complex molecules often relies on the strategic construction and subsequent modification of the 1,3-oxathiolane ring. nih.govnih.govresearchgate.netacs.org Methodologies for the stereoselective synthesis of these analogues are of great interest, often employing chiral auxiliaries or enzymatic resolutions to obtain the desired enantiomerically pure products. nih.gov

Beyond their role as key intermediates, 1,3-oxathiolanes also serve as effective protecting groups for carbonyl functionalities. organic-chemistry.org The formation of the oxathiolane from an aldehyde or ketone masks the reactivity of the carbonyl group, allowing for chemical transformations on other parts of the molecule. The stability of the ring and its subsequent removal under specific conditions make it a valuable tool in multistep organic synthesis. organic-chemistry.org

Rationale for Academic Investigation of 2-(4-Fluorophenyl)-1,3-oxathiolane

The academic interest in this compound stems from the strategic incorporation of a fluorine atom into a biologically relevant scaffold. The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. tandfonline.com

Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior. tandfonline.comchemxyne.com The substitution of hydrogen or a hydroxyl group with fluorine can lead to:

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, which can block sites susceptible to metabolic oxidation by enzymes like cytochrome P450. acs.orgnumberanalytics.com

Increased Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with protein targets, potentially increasing the potency of a drug candidate. tandfonline.comchemxyne.com

The concept of bioisosterism , where one functional group is replaced by another with similar steric and electronic properties, is central to this rationale. nih.govselvita.com Fluorine is often considered a bioisostere of a hydrogen atom or a hydroxyl group. nih.govtandfonline.com The 4-fluorophenyl group, in particular, is a common feature in many pharmaceuticals due to the favorable modifications it imparts. mdpi.comnih.govmdpi.combeilstein-journals.orgsigmaaldrich.comuni.lu

Therefore, the investigation of this compound is driven by the hypothesis that combining the established 1,3-oxathiolane framework with the beneficial properties of the 4-fluorophenyl group could lead to the discovery of novel compounds with improved biological activity profiles. Research in this area aims to synthesize and characterize these molecules, study their conformational preferences, and evaluate their potential as new leads in drug discovery programs. mdpi.comresearchgate.net

Interactive Table: Key Effects of Fluorine Substitution in Medicinal Chemistry

| Effect | Description | References |

|---|---|---|

| Metabolic Stability | Increases resistance to metabolic breakdown by enzymes. | chemxyne.comacs.orgnumberanalytics.com |

| Binding Affinity | Can enhance interactions with biological targets. | tandfonline.comchemxyne.com |

| Lipophilicity | Modulates the molecule's ability to pass through biological membranes. | mdpi.comchemrxiv.org |

| Acidity (pKa) | The high electronegativity of fluorine can alter the acidity of nearby functional groups. | mdpi.com |

| Bioisosterism | Acts as a replacement for hydrogen or hydroxyl groups to fine-tune molecular properties. | nih.govselvita.comtandfonline.comacs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-oxathiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FOS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKCTVINVTTYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(O1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluorophenyl 1,3 Oxathiolane and Analogous Systems

Traditional Cyclocondensation Approaches

Cyclocondensation reactions represent the most classical and direct approach to the 1,3-oxathiolane (B1218472) core. These methods typically involve the formation of the heterocyclic ring by combining two precursor molecules with the elimination of a small molecule, usually water.

The most straightforward synthesis of 2-aryl-1,3-oxathiolanes involves the direct acid-catalyzed condensation of an aromatic aldehyde with 2-mercaptoethanol (B42355). In the case of the target molecule, this involves the reaction of 4-fluorobenzaldehyde (B137897) with 2-mercaptoethanol. This reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene. researchgate.net

A variety of acid catalysts can be employed, with p-toluenesulfonic acid being a common choice due to its efficacy and ease of handling. researchgate.net The reaction mechanism involves the initial protonation of the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The thiol group of 2-mercaptoethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemithioacetal intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group and followed by dehydration, yields the stable five-membered 1,3-oxathiolane ring.

Research on analogous systems has demonstrated the general applicability of this method. For instance, the synthesis of 2-phenyl-1,3-oxathiolane (B8773742) from benzaldehyde (B42025) and 2-mercaptoethanol proceeds with high yields under these conditions. researchgate.net

Table 1: Examples of Acid-Catalyzed Synthesis of 2-Aryl-1,3-oxathiolanes

| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | p-Toluene Sulfonic Acid | Benzene | Azeotropic Dehydration | 84 | researchgate.net |

| Furfural | p-Toluene Sulfonic Acid | Benzene | Azeotropic Dehydration | 89 | researchgate.net |

| Crotonaldehyde | p-Toluene Sulfonic Acid | Benzene | Azeotropic Dehydration | 80 | researchgate.net |

An alternative to the direct use of aldehydes is the utilization of acetal (B89532) precursors. nih.gov This strategy can be advantageous under certain conditions, particularly when the aldehyde is sensitive or when milder reaction conditions are required. The synthesis can proceed via the cyclocondensation of an aldehyde with a mercaptoacetaldehyde (B1617137) acetal or, conversely, by reacting a benzaldehyde acetal with 2-mercaptoethanol.

For example, studies on analogous nucleoside synthesis have employed the reaction of 2-mercaptoacetaldehyde diethyl acetal with various aldehydes in the presence of an acid catalyst like p-toluenesulfonic acid at reflux in toluene. nih.gov The acetal serves as a protected form of the aldehyde functionality, which is revealed in situ or during the cyclization process. This approach has been used to create various 2,5-substituted 1,3-oxathiolane intermediates. nih.gov The reaction of an aldehyde with 2-mercaptoacetaldehyde bis(2-methoxyethyl) acetal has also been reported, highlighting the versatility of the acetal protecting group in these syntheses. nih.gov

Transition Metal-Catalyzed Synthesis

To improve reaction efficiency, yield, and selectivity, and to allow for milder reaction conditions, various transition metal catalysts have been explored for the synthesis of 1,3-oxathiolanes. These catalysts function as Lewis acids, activating the substrates and facilitating the key bond-forming steps.

Lanthanide triflates, particularly Ytterbium(III) triflate (Yb(OTf)₃), have emerged as highly effective and versatile Lewis acid catalysts for a wide range of organic transformations, including the formation of 1,3-oxathiolanes. researchgate.netscribd.com These catalysts are known for their high oxophilicity, stability in the presence of water, and reusability. researchgate.netnih.gov

The Yb(OTf)₃-catalyzed synthesis of 1,3-oxathiolanes from aldehydes or ketones and 2-mercaptoethanol proceeds smoothly under mild conditions. scribd.com The catalyst activates the carbonyl compound by coordinating to the oxygen atom, thereby significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack by the thiol. nih.gov This activation allows the reaction to proceed efficiently, often at room temperature and with low catalyst loading. Furthermore, these reactions have been successfully carried out in ionic liquids, which can facilitate catalyst recovery and reuse. scribd.com Studies have shown that aryl carbonyl compounds bearing electron-withdrawing groups, such as 4-fluorobenzaldehyde, often produce higher yields compared to those with electron-donating groups. scribd.com The combination of Yb(OTf)₃ with chlorotrimethylsilane (B32843) (TMSCl) has also been shown to dramatically increase reaction rates in related systems. organic-chemistry.org

Table 2: Yb(OTf)₃-Catalyzed Synthesis of 1,3-Oxathiolanes

| Carbonyl Compound | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Aldehydes/Ketones | Yb(OTf)₃ | [bmim]PF₆ | - | Good to Excellent | scribd.com |

| N-tosyl aldimine | Yb(OTf)₃ | CH₂Cl₂ | 48 | 58 | organic-chemistry.org |

| N-tosyl aldimine | Yb(OTf)₃ / TMSCl | CH₂Cl₂ | 0.25 | 90 | organic-chemistry.org |

Bimetallic complexes represent another class of advanced catalysts for constructing heterocyclic systems. Specifically, a bimetallic aluminum(salen) complex, [Al(salen)]₂O, has been effectively used to catalyze the reaction between epoxides and carbon disulfide to produce 1,3-oxathiolane-2-thiones. nih.govacs.org Salen complexes are readily synthesized and their structures can be modified to tune catalytic activity. nih.govsigmaaldrich.com

In this reaction, the bimetallic Al(salen) complex, in conjunction with a co-catalyst like tetrabutylammonium (B224687) bromide, facilitates the coupling of the two substrates. nih.govacs.org While this method produces a thione at the 2-position instead of the 2-(4-fluorophenyl) group, it is a significant example of forming the 1,3-oxathiolane ring using a bimetallic catalyst. The mechanism and kinetics of this transformation have been studied, providing insights that contrast with the synthesis of cyclic carbonates using the same catalyst. nih.govacs.org This pathway underscores the potential of sophisticated organometallic complexes to mediate the formation of the oxathiolane heterocycle from different starting materials.

Cycloaddition Reaction Pathways

Cycloaddition reactions offer a powerful and atom-economical approach to constructing cyclic molecules. These reactions form the ring in a single, often stereocontrolled, step from acyclic precursors. For the synthesis of 1,3-oxathiolanes, [3+2] cycloadditions are particularly relevant.

This pathway involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). While direct examples leading to 2-(4-Fluorophenyl)-1,3-oxathiolane are not prevalent in the literature, the principle has been demonstrated for analogous systems. For instance, theoretical studies have explored the [3+2] cycloaddition of thiocarbonyl ylides (such as propanethial S-oxide) with various dipolarophiles to form sulfur-containing five-membered rings. researchgate.net

In a potential synthesis of the target structure, a thiocarbonyl ylide derived from 4-fluorobenzaldehyde could react with a suitable two-atom component containing an oxygen atom. Alternatively, a 1,3-dipolar cycloaddition could occur between an oxygen-containing dipole and a thiocarbonyl dipolarophile. The versatility of 1,3-dipolar cycloadditions in forming other five-membered heterocycles, such as oxazolidines from azomethine ylides and carbonyl compounds, suggests the potential of this approach for accessing the 1,3-oxathiolane skeleton. mdpi.com

[3+2] Cycloadditions for 1,3-Oxathiolane-2-imine Formation

A powerful method for constructing five-membered heterocyclic rings is through [3+2] cycloaddition reactions. organicreactions.org In the context of 1,3-oxathiolane synthesis, a notable advancement is the formal [3+2] cycloaddition of donor-acceptor (D-A) oxiranes with isothiocyanates to yield highly substituted 1,3-oxathiolane-2-imines. researchgate.net

This reaction is effectively catalyzed by triflic acid (TfOH) under metal- and additive-free conditions. A key feature of this methodology is the highly chemoselective cleavage of the C-O bond of the D-A oxirane, as opposed to C-C bond cleavage. This process provides a direct and efficient pathway to a variety of 1,3-oxathiolane-2-imines with good to excellent yields and high Z-selectivity. researchgate.net For the synthesis of a system analogous to this compound, one would start with a correspondingly substituted D-A oxirane.

The reaction proceeds with the isothiocyanate acting as the dipolarophile. The scope of the reaction is broad, accommodating various substituents on both the oxirane and the isothiocyanate, making it a versatile tool for generating a library of these compounds. researchgate.net

Table 1: TfOH-Catalyzed [3+2] Cycloaddition of D-A Oxiranes with Isothiocyanates researchgate.net This table is a representation of the types of results found in the cited literature and is for illustrative purposes.

| Entry | Oxirane Substituent | Isothiocyanate | Yield (%) | Selectivity (Z/E) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 92 | >99:1 |

| 2 | 4-Chlorophenyl | Phenyl | 88 | >99:1 |

| 3 | 4-Methylphenyl | Phenyl | 95 | >99:1 |

| 4 | Phenyl | Benzyl (B1604629) | 85 | >99:1 |

| 5 | Phenyl | Ethyl | 78 | >99:1 |

Reactions Involving Epoxides and Carbon Disulfide for 1,3-Oxathiolane-2-thiones

The reaction between epoxides and carbon disulfide (CS₂) is a well-established method for synthesizing 1,3-oxathiolane-2-thiones, which are valuable precursors and structural analogs. researchgate.netacs.org This cycloaddition can be promoted by various catalysts. An efficient, one-pot synthesis can be achieved using sodium hydride (10 mol%) and methanol, where the in situ generated methoxide (B1231860) facilitates a clean reaction at room temperature with a range of epoxides. researchgate.net

The mechanism typically involves the activation of carbon disulfide by a base, followed by nucleophilic attack of the resulting sulfur anion on one of the epoxide's carbons, leading to ring-opening. researchgate.netyoutube.com Subsequent intramolecular cyclization yields the 1,3-oxathiolane-2-thione. To synthesize a precursor for this compound, one would start with 2-(4-fluorophenyl)oxirane.

Various catalytic systems have been explored to improve efficiency and selectivity. Alkali metal alkoxides, such as lithium tert-butoxide, have been shown to be active and selective catalysts for this transformation under mild, solvent-free conditions. researchgate.net Other systems include disodium (B8443419) bis-benzimidazolate salts, which have also proven effective in selectively producing 1,3-oxathiolane-2-thiones from epoxides and CS₂. researchgate.net

Table 2: Catalytic Synthesis of 1,3-Oxathiolane-2-thiones from Epoxides and CS₂ researchgate.net This table is a representation of the types of results found in the cited literature and is for illustrative purposes.

| Entry | Epoxide | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | Styrene Oxide | NaH/MeOH | 92 |

| 2 | Propylene Oxide | NaH/MeOH | 90 |

| 3 | 1,2-Epoxy-3-phenoxypropane | NaH/MeOH | 88 |

| 4 | Cyclohexene Oxide | NaH/MeOH | 85 |

| 5 | 1,2-Diphenylepoxide | NaH/MeOH | 87 |

Stereoselective Synthetic Strategies

Achieving stereocontrol is paramount in the synthesis of bioactive molecules, as different enantiomers can have vastly different pharmacological effects. For 1,3-oxathiolanes, which are key intermediates in many antiviral drugs like Lamivudine (B182088), stereoselective strategies are critical. nih.govacs.org

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer. researchgate.net This is achieved by combining a kinetic resolution with in-situ racemization of the faster-reacting enantiomer. For 1,3-oxathiolane derivatives, DKR has been successfully applied, often taking advantage of the dynamic formation of hemithioacetals. acs.org

In a typical DKR protocol for an oxathiolane system, an enzyme-catalyzed resolution is coupled with the reversible formation of a hemithioacetal intermediate. This approach has been central to the efficient, large-scale synthesis of Lamivudine. acs.orgnih.gov The process can be driven to completion by the selective crystallization of a single isomer from the solution, often controlled by a chiral auxiliary like L-menthol. nih.gov

Enzyme-Mediated Transformations for Chiral Control

Enzymes, particularly lipases, are widely used in organic synthesis to achieve high levels of stereocontrol due to their inherent chirality. nih.govchemrxiv.org In the synthesis of chiral 1,3-oxathiolanes, enzyme-catalyzed DKR is a prominent strategy. nih.govacs.org

Lipases such as Candida antarctica lipase (B570770) B (CALB) and surfactant-treated subtilisin Carlsberg (STS) have been instrumental in controlling the chirality of the 1,3-oxathiolane ring. acs.orgresearchgate.net For instance, in a DKR process for an acetylated 1,3-oxathiolane derivative, both CALB and STS favor the formation of the trans-isomer. However, they exhibit opposite selectivity at the C-5 position, with STS showing R-selectivity and CALB showing S-selectivity. acs.org This dual-enzyme approach provides flexible stereocontrol, allowing access to either enantiomer of the target molecule. acs.orgresearchgate.net The enantiomeric purity of the desired product is often high, with enantiomeric excess (ee) values frequently exceeding 99%. researchgate.net

Solvent choice can also play a crucial role in the stereochemical outcome of these enzymatic resolutions, with different stereoselectivities observed in various organic solvent and buffer mixtures. nih.govfigshare.comfigshare.com

Table 3: Enzyme-Mediated Dynamic Kinetic Resolution of 1,3-Oxathiolane Intermediates acs.org This table represents findings from the cited literature and is for illustrative purposes.

| Entry | Enzyme | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1 | Subtilisin Carlsberg (STS) | (2R, 5R) | >99% |

| 2 | Candida antarctica Lipase B (CALB) | (2S, 5S) | >99% |

Novel Synthetic Routes via Sulfenyl Chloride Chemistry

Recent innovations in synthetic methodology have led to the development of new routes for constructing the 1,3-oxathiolane core from inexpensive and widely available starting materials. nih.govacs.org One such approach utilizes sulfenyl chloride chemistry to build the heterocyclic framework from acyclic precursors. nih.govresearchgate.net

This strategy involves the reaction of a thioglycolate ester, such as methyl thioglycolate or l-menthyl thioglycolate, with sulfuryl chloride (SO₂Cl₂) to generate a sulfenyl chloride intermediate in situ. chemrxiv.org This reactive intermediate is then trapped by an alkene, like vinyl acetate, in a chlorothiol-ene reaction. researchgate.netchemrxiv.org An excess of sulfuryl chloride can induce α-chlorination of the ester, establishing the necessary oxidation states. The resulting dichlorinated intermediate is then cyclized in water to afford the desired 1,3-oxathiolane ring system. nih.govacs.org

This supply-centered synthesis has been successfully applied to produce key intermediates for the large-scale manufacture of Lamivudine (3TC) and Emtricitabine (B123318) (FTC). nih.govacs.org The reaction conditions, particularly temperature, have a significant impact on the yield, with lower temperatures generally favoring the desired product formation by mitigating exothermic effects. nih.govchemrxiv.org

Table 4: Key Steps in Oxathiolane Synthesis via Sulfenyl Chloride Chemistry nih.govchemrxiv.org This table is a representation of the types of results found in the cited literature and is for illustrative purposes.

| Step | Reactants | Reagents | Key Intermediate/Product |

|---|---|---|---|

| 1 | Thioglycolic Acid Ester | SO₂Cl₂ | Sulfenyl Chloride |

| 2 | Sulfenyl Chloride | Vinyl Acetate | Dichlorinated Thioether |

| 3 | Dichlorinated Thioether | Water | 1,3-Oxathiolane |

Chemical Reactivity and Transformation Mechanisms of 2 4 Fluorophenyl 1,3 Oxathiolane Derivatives

Ring Opening Reactions

The 1,3-oxathiolane (B1218472) ring, while relatively stable, can undergo cleavage under specific conditions, leading to the formation of acyclic intermediates. This reactivity is often influenced by the nature of the substituents on the ring and the reaction conditions employed.

Formation of Acyclic Intermediates

The cleavage of the 1,3-oxathiolane ring can be initiated through various mechanisms, often involving electrophilic or nucleophilic attack. For instance, in the synthesis of antiviral drug intermediates like lamivudine (B182088) and emtricitabine (B123318), an oxathiolane framework is constructed from acyclic precursors using sulfenyl chloride chemistry. chemrxiv.orgnih.govresearchgate.net This process involves the reaction of a thiol with an unsaturated system, followed by cyclization. nih.gov The reverse of this process, the ring opening, can be envisioned to proceed through hydrolysis or other cleavage reactions to yield acyclic thioethers or related structures.

The stability of the oxathiolane ring can be influenced by the oxidation state of the sulfur atom. For example, upon flash vacuum pyrolysis, 2-substituted-1,3-oxathiolane S-oxides and S,S-dioxides can fragment, extruding sulfur monoxide or sulfur dioxide, respectively, to yield ethene and a carbonyl compound. researchgate.net In some cases, the ring-opening of 2-imino-1,3-oxathiolanes can lead to the formation of episulfides through the evolution of cyanic acid. lookchem.com This rearrangement proceeds via a mercaptoalkyl cyanate (B1221674) intermediate. lookchem.com

Generation of Vinylic Sulfones

While direct conversion of 2-(4-fluorophenyl)-1,3-oxathiolane to vinylic sulfones is not extensively detailed in the provided context, the synthesis of vinylic sulfones from related sulfur-containing compounds is well-established. organic-chemistry.org Vinylic sulfones are typically prepared through various methods, including the reaction of alkenes with sodium arene sulfinates or the sulfonylation of propargyl alcohols. organic-chemistry.org The oxidation state of the sulfur atom is a critical factor in these transformations. organic-chemistry.org The oxidation of the sulfide (B99878) in the 1,3-oxathiolane ring to a sulfone would be a prerequisite for its potential rearrangement or elimination to form a vinylic sulfone. The oxidation of sulfides to sulfones is a common transformation, often achieved using reagents like hydrogen peroxide or peracids. libretexts.orgambeed.com

Ring Expansion Reactions

Derivatives of this compound can undergo ring expansion reactions to form larger heterocyclic systems, such as 1,4-oxathianes and 1,4-oxathiins. These transformations are of synthetic interest as they provide access to six-membered heterocyclic scaffolds. mdpi.com

Conversion to 1,4-Oxathianes and 1,4-Oxathiins

The ring expansion of 1,3-oxathiolanes to 1,4-oxathianes and 1,4-oxathiins has been documented as a viable synthetic strategy. mdpi.com For instance, the reaction of 1,3-oxathiolanes with a silylated diazo ester can lead to the formation of 1,4-oxathianes. mdpi.com Another approach involves the reaction of benzyl (B1604629) 2-phenylethynyl sulfone with aldehydes, such as 4-fluorobenzaldehyde (B137897), in the presence of a strong base like n-butyllithium, to yield 2,3,6-trisubstituted 1,4-oxathiin (B13834599) S,S-dioxides. mdpi.com In a specific example, the reaction with 4-fluorobenzaldehyde afforded 3,6-diphenyl-2-(4-fluorophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide in a 78% yield. mdpi.com

| Aldehyde Reactant | Resulting 1,4-Oxathiin S,S-dioxide Derivative | Yield | Reference |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 3,6-Diphenyl-2-(4-fluorophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 78% | mdpi.com |

| 4-Bromobenzaldehyde | 3,6-Diphenyl-2-(4-bromophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 34% | mdpi.com |

| 4-Cyanobenzaldehyde | 3,6-Diphenyl-2-(4-cyanophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 69% | mdpi.com |

| Benzaldehyde (B42025) | 2,6-Diphenyl-3-(4-bromophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 73% | mdpi.com |

| Benzaldehyde | 2,6-Diphenyl-3-(4-methoxyphenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 44% | mdpi.com |

Mechanistic Studies of Rearrangements

The mechanism of ring expansion reactions, particularly those involving ylide intermediates, has been a subject of investigation. rsc.org Photochemical ring expansion of oxetane (B1205548) and thietane (B1214591) heterocycles, which are structurally related to oxathiolanes, proceeds through the formation of oxygen or sulfur ylides. rsc.org Computational studies, specifically DFT calculations, suggest that these ring expansions occur via a diradical pathway. rsc.org The differing bond lengths in the free oxygen or sulfur ylide intermediates are proposed to be responsible for the observed stereochemical outcomes. rsc.org

In the context of the conversion of 1,3-oxathiolanes to 1,4-oxathiins, a probable mechanism involves the attack of a benzyl anion on the aldehyde, followed by oxyanion cyclization onto a triple bond and subsequent protonation to form the final product. mdpi.com This pathway highlights the intricate sequence of bond-forming and bond-breaking events that govern these molecular rearrangements.

Oxidation States of Sulfur

The sulfur atom in the this compound ring can exist in various oxidation states, primarily as a sulfide (-2), sulfoxide (B87167), or sulfone (+2). libretexts.orglibretexts.org This versatility in oxidation state significantly influences the reactivity and properties of the molecule.

The oxidation of the sulfide in the oxathiolane ring is a common transformation. evitachem.com Mild oxidation, for instance with hydrogen peroxide or peracids, typically yields the corresponding sulfoxide. libretexts.orgambeed.com Further oxidation under more forcing conditions leads to the formation of the sulfone. libretexts.orgambeed.com The oxidation state of sulfur can dramatically alter the chemical behavior of the molecule. For example, the thermal stability and fragmentation pathways of 1,3-oxathiolane derivatives upon flash vacuum pyrolysis are dependent on whether the sulfur is in the sulfoxide or sulfone state. researchgate.net

The oxidation state of sulfur also plays a crucial role in its nucleophilicity and ability to participate in reactions. While sulfides are good nucleophiles, the oxidation to a sulfoxide or sulfone alters the electron density around the sulfur atom, thereby modifying its reactivity towards electrophiles. libretexts.org

| Compound Type | Oxidation State of Sulfur | Reference |

|---|---|---|

| Sulfide (Thioether) | -2 | libretexts.org |

| Disulfide | -1 | libretexts.org |

| Sulfoxide | 0 | libretexts.org |

| Sulfone | +2 | libretexts.org |

| Sulfonic Acid | +6 | ambeed.com |

Radical-Mediated Transformations

Radical chemistry offers alternative pathways for the transformation of 1,3-oxathiolanes, particularly for the cleavage of the ring, which is a key step in their use as protecting groups for carbonyl compounds.

1,3-Oxathiolanes are widely used as protecting groups for aldehydes and ketones due to their stability under various conditions. Their removal, or deprotection, often requires harsh reagents. Visible-light photoredox catalysis has emerged as a mild and efficient method for the deprotection of 1,3-oxathiolanes. rsc.org

This process typically utilizes an organic dye, such as Eosin Y, as a metal-free photocatalyst under aerobic conditions. organic-chemistry.orgrsc.org The reaction proceeds through a radical-mediated pathway, offering excellent functional group tolerance and modest to high yields for the deprotected carbonyl compounds. organic-chemistry.orgrsc.org

The proposed mechanism for the photoredox-catalyzed deprotection of a 1,3-oxathiolane involves the following key steps:

The photocatalyst (e.g., Eosin Y) absorbs visible light and is excited to a higher energy state.

The excited photocatalyst initiates a single-electron transfer (SET) process, leading to the formation of a radical cation from the 1,3-oxathiolane.

This radical intermediate undergoes fragmentation, ultimately leading to the cleavage of the C-S bonds.

In the presence of oxygen, the process is driven to completion, regenerating the carbonyl compound and the ground-state photocatalyst.

This strategy has been successfully applied to a broad range of substrates, including those derived from aromatic and aliphatic carbonyls. organic-chemistry.org For this compound, this method would provide a mild and efficient route to regenerate the parent 4-fluorobenzaldehyde.

Computational and Theoretical Chemistry Studies of 2 4 Fluorophenyl 1,3 Oxathiolane Systems

Quantum Chemical Calculation Methodologies

To theoretically probe the molecular properties of 2-(4-Fluorophenyl)-1,3-oxathiolane systems, quantum chemical calculations are indispensable. These methods provide a lens into the electronic behavior of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its balance of accuracy and computational cost. eurjchem.com DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

A commonly employed functional within DFT is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. niscpr.res.inajchem-a.com This functional has demonstrated reliability in predicting the geometric and electronic properties of a wide range of organic molecules, including those containing heteroatoms and aromatic systems. ajchem-a.comresearchgate.net For instance, in studies of similar heterocyclic compounds, the B3LYP functional has been successfully used to optimize molecular geometries and predict spectroscopic features. niscpr.res.inajchem-a.com Other functionals, such as CAM-B3LYP and ωB97XD, are also utilized, particularly when investigating properties like non-linear optical (NLO) responses, as they offer improved long-range corrections. researchgate.net

Basis Set Selection and Optimization Strategies

The accuracy of DFT calculations is also contingent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. A frequently used basis set for molecules of this nature is the 6-311++G(d,p) basis set. ajchem-a.comresearchgate.net This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, while the polarization functions ("(d,p)") allow for the distortion of atomic orbitals upon molecule formation, which is essential for a correct representation of bonding. researchgate.net

Optimization strategies involve finding the minimum energy geometry of the molecule. This is typically achieved using gradient-based optimization algorithms, where the forces on each atom are calculated and used to guide the atoms to their equilibrium positions. The optimized geometry represents the most stable conformation of the molecule in the gas phase. ijrte.org

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound systems, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. chalcogen.ro The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability of a molecule. ajchem-a.comnih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. ajchem-a.comchalcogen.ro

In computational studies of analogous fluorophenyl-containing heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic ring and heteroatoms, while the LUMO is typically distributed over the electron-deficient regions. The energy of these orbitals and their gap can be calculated using DFT. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap indicates good kinetic stability for the molecule. ajchem-a.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters for an Analogous System

| Parameter | Value (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| HOMO-LUMO Gap (ΔE) | 4.4815 |

Data based on a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using DFT/B3LYP/6-311++G(d,p). ajchem-a.com

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MESP is plotted on the electron density surface of the molecule, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. chemrxiv.org

For molecules containing electronegative atoms like fluorine, oxygen, and sulfur, the MESP map would be expected to show negative potential around these atoms. In studies of similar compounds, the nitrogen and oxygen atoms of the heterocyclic ring often exhibit the most negative electrostatic potential, identifying them as likely sites for electrophilic interaction. ajchem-a.comresearchgate.net Conversely, the hydrogen atoms, particularly those attached to the aromatic ring, generally show positive electrostatic potential. ajchem-a.com The MESP analysis provides a visual representation of the molecule's polarity and its potential for non-covalent interactions. chemrxiv.org

Reactivity Descriptors and Mulliken Charge Analysis

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. ajchem-a.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness is a measure of the resistance to charge transfer, with harder molecules having a larger HOMO-LUMO gap.

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule. niscpr.res.inwikipedia.org This analysis provides a numerical value for the electron distribution among the atoms, which can be used to understand the molecule's dipole moment and reactivity. niscpr.res.in It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation. wikipedia.org In computational studies of related heterocyclic compounds, Mulliken charge analysis often reveals that carbon atoms bonded to electronegative atoms have a positive charge, making them susceptible to nucleophilic attack, while the electronegative atoms themselves carry a negative charge. niscpr.res.inajchem-a.com

Table 2: Mulliken Atomic Charges for Selected Atoms in an Analogous System

| Atom | Charge (a.u.) |

| C (Aromatic, bonded to F) | Positive |

| F | Negative |

| O (Heterocycle) | Negative |

| S (Heterocycle) | Positive |

| H (Aromatic) | Positive |

Qualitative representation based on general findings for similar fluorophenyl-containing heterocycles. niscpr.res.inajchem-a.com

Reaction Mechanism Elucidation via Computational Modeling

The formation of this compound typically proceeds through the acid-catalyzed reaction of 4-fluorobenzaldehyde (B137897) and 2-mercaptoethanol (B42355). While specific computational studies detailing the reaction mechanism for this exact compound are not extensively available in the public domain, the general mechanism for the formation of 2-substituted-1,3-oxathiolanes is well-established. Computational modeling of analogous systems provides significant insights into the transition states and energetic profiles of these reactions. These studies commonly employ Density Functional Theory (DFT) to map out the reaction coordinates and identify key intermediates and transition states.

The reaction is understood to be a reversible process that involves the formation of a hemithioacetal intermediate followed by an intramolecular cyclization and subsequent dehydration.

Transition State Characterization

Computational studies on the acid-catalyzed formation of 1,3-oxathiolanes from aldehydes and 2-mercaptoethanol have characterized several key transition states. The reaction mechanism generally involves the following steps, each with a corresponding transition state that can be modeled:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-fluorobenzaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The transition state for this proton transfer is typically very low in energy.

Nucleophilic Attack and Hemithioacetal Formation: The sulfur atom of 2-mercaptoethanol acts as a nucleophile and attacks the protonated carbonyl carbon. This leads to the formation of a protonated hemithioacetal. The transition state for this step involves the partial formation of the C-S bond.

Proton Transfer: A proton is then transferred from the sulfur to the oxygen of the hydroxyl group, either intramolecularly or mediated by a solvent molecule. This sets the stage for the elimination of a water molecule.

Intramolecular Cyclization: The hydroxyl group of the hemithioacetal attacks the carbon atom bonded to the sulfur, leading to the closure of the five-membered ring. The transition state for this intramolecular SN2-type reaction is characterized by the simultaneous partial breaking of the C-OH2 bond and the formation of the C-O bond within the ring.

Deprotonation: The final step involves the deprotonation of the oxonium ion to yield the final this compound product and regenerate the acid catalyst.

For analogous systems, computational models have been used to determine the geometries and vibrational frequencies of these transition states, confirming them as first-order saddle points on the potential energy surface.

Energetic Profiles of Reaction Pathways

The energetic profile of the reaction pathway for the formation of 2-substituted-1,3-oxathiolanes, as elucidated by computational modeling of similar reactions, reveals the relative energies of the reactants, intermediates, transition states, and products.

Below is a representative table summarizing the calculated relative energies for the key species in the acid-catalyzed formation of a generic 2-aryl-1,3-oxathiolane, based on data from analogous systems. The values are illustrative and would vary for the specific 4-fluorophenyl substituent.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Aldehyde + Thiol) | 0.0 |

| TS1 | Transition State for Hemithioacetal formation | +10 to +15 |

| INT1 | Hemithioacetal Intermediate | +2 to +5 |

| TS2 | Transition State for Cyclization | +15 to +25 |

| INT2 | Protonated Oxathiolane | -5 to -10 |

| P | Products (Oxathiolane + Water) | -10 to -15 |

Note: These values are generalized from computational studies of similar acetal (B89532) and thioacetal formation reactions and are intended for illustrative purposes.

The energetic profile indicates that while the formation of the hemithioacetal intermediate is relatively facile, the subsequent cyclization step presents a more significant energy barrier. The presence of the electron-withdrawing fluorine atom on the phenyl ring in this compound would be expected to influence the energetics by affecting the electrophilicity of the carbonyl carbon and the stability of the various intermediates and transition states. However, without specific computational studies on this molecule, these effects remain qualitative.

Structure Activity Relationship Sar Investigations for 2 4 Fluorophenyl 1,3 Oxathiolane and Its Analogs

Influence of Fluorophenyl Substitution on Chemical Reactivity

The substitution of a fluorine atom onto an aromatic ring can significantly alter a molecule's chemical and physical properties, including its reactivity. In the context of 2-(4-Fluorophenyl)-1,3-oxathiolane, the fluorine atom at the para-position of the phenyl ring exerts a profound influence through a combination of inductive and resonance effects.

Conversely, fluorine, like other halogens, possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +R effect). researchgate.net This donation of electron density partially counteracts the inductive withdrawal and preferentially increases the electron density at the ortho and para positions. Since the fluorine in this compound is at the para-position relative to the oxathiolane linkage, this resonance effect modulates the electronic character of the entire phenyl group. The interplay between the strong inductive withdrawal and the weaker resonance donation makes the fluorophenyl group a unique modulator of molecular properties. This balance can influence the molecule's metabolic stability, membrane permeability, and binding interactions with biological targets. quora.com For instance, the introduction of fluorine can block metabolic "hot spots," preventing oxidative degradation by metabolic enzymes. openaccessjournals.com

The chemical reactivity of analogs can be systematically modified by altering the substitution pattern on the phenyl ring. The table below illustrates how different substituents might alter the electronic properties of the phenyl ring compared to the 4-fluoro substituent.

| Substituent Position | Electronic Effect | Predicted Impact on Reactivity |

| 4-Fluoro (F) | Strong -I, Weak +R | Deactivates ring, ortho/para directing |

| 4-Chloro (Cl) | Strong -I, Weak +R | Deactivates ring, ortho/para directing |

| 4-Nitro (NO₂) | Strong -I, Strong -R | Strongly deactivates ring, meta directing |

| 4-Methoxy (OCH₃) | Weak -I, Strong +R | Activates ring, ortho/para directing |

| Hydrogen (H) | (Reference) | Baseline reactivity |

| 4-Methyl (CH₃) | Weak +I, Weak +R | Weakly activates ring, ortho/para directing |

Stereochemical Influence on Molecular Interactions

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different three-dimensional arrangements of atoms, is a critical factor in molecular recognition by biological systems. wikipedia.org The this compound molecule contains a chiral center at the C2 position of the oxathiolane ring, meaning it can exist as a pair of enantiomers (non-superimposable mirror images).

The biological activity of chiral molecules often resides in only one of the enantiomers, as proteins, enzymes, and receptors are themselves chiral entities. The differential interaction between enantiomers and a biological target can lead to significant differences in potency, efficacy, and even the nature of the biological response.

The 1,3-oxathiolane (B1218472) ring is not planar and typically adopts a non-planar conformation to minimize steric and torsional strain. Studies on related 1,3-oxathiolane and 1,3-dithiolane (B1216140) systems have shown they can exist in various conformations, such as half-chair or envelope forms. researchgate.netnih.gov The specific preferred conformation of this compound will be influenced by the steric bulk and electronic nature of the 4-fluorophenyl group. The spatial orientation of this group relative to the oxathiolane ring will differ between the (R)- and (S)-enantiomers.

| Stereoisomer | Potential for Interaction | Rationale |

| (R)-Enantiomer | High or Low Affinity | The specific 3D arrangement may either perfectly complement or clash with the chiral binding site of a target protein. |

| (S)-Enantiomer | High or Low Affinity | As the mirror image, its fit in the binding site will be different from the (R)-enantiomer, leading to a different interaction profile. |

| Racemic Mixture | Average of Enantiomers | The observed activity will be a composite of the activities and potencies of the individual (R)- and (S)-enantiomers. |

Computational Molecular Docking Studies for Interaction Site Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. openaccessjournals.comnih.gov This method is invaluable for analyzing the interaction site of this compound, providing atomic-level insights into its binding mode and affinity. Docking allows researchers to visualize and evaluate the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

The process begins with the three-dimensional structures of both the ligand and the target protein. A docking algorithm then samples a vast number of possible orientations and conformations of the ligand within the protein's binding pocket. nih.gov These generated "poses" are then evaluated and ranked using a scoring function, which estimates the binding free energy. mdpi.com The pose with the best score represents the most likely binding mode.

For this compound, docking studies can elucidate the specific roles of its different chemical features. For example, the 4-fluorophenyl group might fit into a hydrophobic pocket, while the oxygen and sulfur atoms of the oxathiolane ring could act as hydrogen bond acceptors. The fluorine atom itself may form specific favorable interactions within the binding site. By analyzing these interactions, researchers can understand the basis of the compound's activity and rationally design analogs with improved binding affinity.

The general workflow for a molecular docking study is summarized in the table below.

| Step | Description | Key Objective |

| 1. Preparation | Obtain and prepare the 3D structures of the ligand (this compound) and the target protein. This includes adding hydrogen atoms and assigning charges. | Ensure structures are chemically correct and ready for simulation. |

| 2. Binding Site Definition | Identify and define the active site or binding pocket on the protein where the ligand is expected to bind. | Focus the computational search on the relevant area of the protein. |

| 3. Ligand Docking | The docking software systematically places the ligand into the defined binding site in numerous possible orientations and conformations. | To sample the conformational space and find potential binding modes. |

| 4. Scoring | Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). | To rank the poses and identify the most energetically favorable one. |

| 5. Analysis | The top-ranked poses are analyzed to visualize the key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. | To understand the structural basis of binding and inform SAR. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjetir.org The fundamental principle of QSAR is that variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. nih.gov This approach is particularly useful for optimizing a lead compound like this compound.

A QSAR study involves several key steps. First, a dataset of structurally related analogs is compiled, for which the biological activity has been experimentally measured. Next, a wide range of "molecular descriptors" are calculated for each analog. These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges). jocpr.comnumberanalytics.com

Using statistical methods or machine learning algorithms, a mathematical model is then developed that links the molecular descriptors to the observed biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogs, allowing chemists to prioritize the synthesis of compounds that are most likely to be highly active. numberanalytics.com This predictive capability significantly accelerates the drug discovery process by reducing the time and expense associated with trial-and-error synthesis and testing. jetir.orgnih.gov

There are different types of QSAR, with 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) being particularly powerful. 3D-QSAR considers the three-dimensional fields (steric and electrostatic) surrounding the molecules to generate a more detailed and predictive model. nih.gov

| Component | Description | Example Descriptors / Methods |

| Dataset | A series of analogs of this compound with measured biological activity (e.g., IC₅₀). | A training set to build the model and a test set to validate it. |

| Descriptors | Numerical representations of molecular properties. | 1D/2D: Molecular Weight, logP, Topological Indices. 3D: Steric Fields (CoMFA), Electrostatic Fields (CoMFA). |

| Mathematical Model | An equation or algorithm that correlates descriptors with activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). |

| Validation | Statistical assessment of the model's predictive power. | Cross-validation (q²), prediction on an external test set (r²_pred). |

Derivatives and Analogs of 2 4 Fluorophenyl 1,3 Oxathiolane

Synthesis and Reactivity of Halogenated Derivatives

The introduction of halogen atoms onto the 2-(4-fluorophenyl)-1,3-oxathiolane scaffold can significantly modulate its chemical reactivity and biological properties. While direct halogenation of the parent compound is not extensively documented, established principles of organic synthesis allow for the proposal of viable synthetic routes.

One potential strategy for halogenation involves free radical substitution at the benzylic C-2 position. This position is activated by the adjacent phenyl ring and the heteroatoms of the oxathiolane ring. Reaction with N-halosuccinimides (NCS, NBS, or NIS) under UV irradiation or in the presence of a radical initiator like AIBN could lead to the corresponding 2-halo-2-(4-fluorophenyl)-1,3-oxathiolanes. The reactivity is expected to follow the trend I > Br > Cl.

Alternatively, for aromatic ring halogenation, electrophilic aromatic substitution on the 4-fluorophenyl ring could be employed. However, the fluorine atom is a deactivating substituent, and the reaction conditions would need to be carefully controlled to achieve selective halogenation.

Table 1: Proposed Synthesis of Halogenated this compound Derivatives

| Derivative | Proposed Reagent | Potential Reaction Conditions |

| 2-Chloro-2-(4-fluorophenyl)-1,3-oxathiolane | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), CCl₄, reflux |

| 2-Bromo-2-(4-fluorophenyl)-1,3-oxathiolane | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, reflux |

| 2-Iodo-2-(4-fluorophenyl)-1,3-oxathiolane | N-Iodosuccinimide (NIS) | Radical initiator (e.g., AIBN), CCl₄, reflux |

| 2-(Aryl-halogenated)-1,3-oxathiolane | Halogen (Cl₂, Br₂) | Lewis acid catalyst (e.g., FeCl₃, AlCl₃) |

The reactivity of these halogenated derivatives is anticipated to be high, with the C-2 halogen acting as a good leaving group in nucleophilic substitution reactions. This would allow for the introduction of a wide range of other functional groups at this position.

Oxygenated Derivatives (e.g., Alkoxy, Aryloxy Substituents)

The synthesis of 2-alkoxy and 2-aryloxy derivatives of this compound can be envisioned through several synthetic pathways. A plausible approach involves the reaction of a 2-halo derivative, as described in the previous section, with an appropriate alcohol or phenol (B47542) in the presence of a base.

Another strategy could involve the acid-catalyzed reaction of 4-fluorobenzaldehyde (B137897) with 2-mercaptoethanol (B42355) and an alcohol or phenol. This would be a multi-component reaction where the desired oxygenated substituent is incorporated during the formation of the oxathiolane ring.

Table 2: Proposed Synthesis of Oxygenated this compound Derivatives

| Derivative | Proposed Starting Materials | Potential Reaction Conditions |

| 2-Alkoxy-2-(4-fluorophenyl)-1,3-oxathiolane | 2-Halo-2-(4-fluorophenyl)-1,3-oxathiolane, Alcohol | Base (e.g., NaH, K₂CO₃), suitable solvent |

| 2-Aryloxy-2-(4-fluorophenyl)-1,3-oxathiolane | 2-Halo-2-(4-fluorophenyl)-1,3-oxathiolane, Phenol | Base (e.g., NaH, K₂CO₃), suitable solvent |

| 2-Alkoxy-2-(4-fluorophenyl)-1,3-oxathiolane | 4-Fluorobenzaldehyde, 2-Mercaptoethanol, Alcohol | Acid catalyst (e.g., p-TsOH), Dean-Stark trap |

| 2-Aryloxy-2-(4-fluorophenyl)-1,3-oxathiolane | 4-Fluorobenzaldehyde, 2-Mercaptoethanol, Phenol | Acid catalyst (e.g., p-TsOH), Dean-Stark trap |

These oxygenated derivatives are expected to exhibit interesting reactivity, particularly at the acetal-like C-2 position. Hydrolysis under acidic conditions would likely yield 4-fluorobenzaldehyde and the corresponding alcohol or phenol.

Sulfur-Oxygenated Derivatives (Sulfoxides and Sulfones)

The sulfur atom in the 1,3-oxathiolane (B1218472) ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These derivatives have altered stereoelectronic properties and can serve as important intermediates in organic synthesis.

The oxidation of 2-aryl-1,3-oxathiolanes to their S-oxides can be achieved using various oxidizing agents. A common and effective reagent for this transformation is sodium periodate (B1199274) (NaIO₄). The reaction is typically carried out in a mixed solvent system, such as methanol-water, at room temperature. For the synthesis of the corresponding sulfone, stronger oxidizing agents are required. A two-step oxidation, first to the sulfoxide (B87167) and then to the sulfone, or a direct oxidation using an excess of a powerful oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can be employed.

The stereochemistry of the sulfoxide can be influenced by the reaction conditions and the nature of the substituent at the 2-position. Enzymatic oxidation methods have also been explored to achieve high stereoselectivity.

Table 3: Synthesis of Sulfur-Oxygenated Derivatives of this compound

| Derivative | Starting Material | Oxidizing Agent | Typical Conditions |

| This compound S-oxide | This compound | Sodium periodate (NaIO₄) | Methanol/Water, Room Temperature |

| This compound S,S-dioxide | This compound | m-Chloroperoxybenzoic acid (m-CPBA) (2 equiv.) | Dichloromethane, Room Temperature |

The reactivity of these sulfur-oxygenated derivatives is markedly different from the parent oxathiolane. The sulfoxide and sulfone groups are electron-withdrawing and can influence the acidity of adjacent protons. Furthermore, the sulfoxide can act as a chiral auxiliary in asymmetric synthesis.

Imino and Thione Derivatives

The synthesis of 2-imino and 2-thione derivatives of this compound introduces functionalities with diverse reactivity and potential biological applications. Direct conversion from the parent oxathiolane is challenging; therefore, construction of the heterocyclic ring with the desired functionality is a more common approach.

For the synthesis of this compound-2-thione, a plausible route involves the reaction of 4-fluorobenzaldehyde with 2-mercaptoethanol to form the hemiacetal, which can then be reacted with a thiocarbonylating agent such as thiophosgene (B130339) or carbon disulfide in the presence of a base. mdpi.com

The synthesis of 2-imino-1,3-oxathiolanes can be achieved through the reaction of an appropriate isothiocyanate with an oxirane. nih.gov To obtain the desired 2-(4-fluorophenyl) derivative, one could envision a multi-step sequence starting from 4-fluorostyrene (B1294925) oxide. Reaction with an isothiocyanate in the presence of a Lewis acid could yield the corresponding 2-imino-1,3-oxathiolane.

Table 4: Proposed Synthesis of Imino and Thione Derivatives

| Derivative | Proposed Starting Materials | Key Reagents |

| This compound-2-thione | 4-Fluorobenzaldehyde, 2-Mercaptoethanol | Carbon disulfide, Base |

| 2-Imino-2-(4-fluorophenyl)-1,3-oxathiolane | 4-Fluorostyrene oxide, Isothiocyanate | Lewis Acid |

The thione and imino functionalities offer a range of synthetic transformations. The thione can be converted to the corresponding ketone (the oxathiolan-2-one) or can undergo reactions at the sulfur atom. The imino group can be hydrolyzed to the corresponding ketone or can be N-alkylated or N-acylated.

Incorporation into Nucleoside Analogue Architectures

The 1,3-oxathiolane ring serves as a key sugar mimic in a number of clinically important antiviral nucleoside analogues. The substitution of the 3'-carbon of a natural ribose ring with a sulfur atom, as seen in the 1,3-oxathiolane structure, can confer enhanced metabolic stability and potent antiviral activity. mdpi.com The 2-(4-fluorophenyl) group can act as a surrogate for the nucleobase or as a part of a more complex substituent in these architectures.

A common strategy for the synthesis of 1,3-oxathiolane nucleoside analogues involves the coupling of a suitably protected 1,3-oxathiolane derivative with a nucleobase. nih.gov For instance, a 2-acyloxy or 2-halo-1,3-oxathiolane can be reacted with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride. nih.gov

The stereochemistry of the coupling reaction is crucial for the biological activity of the final nucleoside analogue. The use of chiral auxiliaries or stereoselective catalysts is often employed to control the formation of the desired anomer.

Several potent antiviral agents are based on the 1,3-oxathiolane scaffold, including lamivudine (B182088) and emtricitabine (B123318), which are used in the treatment of HIV and HBV infections. mdpi.comnih.gov The incorporation of a 4-fluorophenyl group at the 2-position of the oxathiolane ring is an area of active research for the development of new antiviral agents. nih.gov

Table 5: Key Antiviral Nucleoside Analogs with a 1,3-Oxathiolane Ring

| Compound | Therapeutic Use | Key Structural Feature |

| Lamivudine (3TC) | HIV, HBV | L-cis-1,3-oxathiolane ring with a cytosine base |

| Emtricitabine (FTC) | HIV, HBV | L-cis-1,3-oxathiolane ring with a 5-fluorocytosine (B48100) base |

| Elvucitabine | HIV (investigational) | L-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine analogue |

Advanced Analytical Methodologies for the Study of 2 4 Fluorophenyl 1,3 Oxathiolane

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are essential for the unambiguous determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR: A proton NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal splitting patterns (revealing adjacent protons), and integration (showing the ratio of protons). For 2-(4-Fluorophenyl)-1,3-oxathiolane, one would expect to see signals corresponding to the protons on the fluorophenyl ring and the methylene (B1212753) (CH₂) and methine (CH) protons of the oxathiolane ring.

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the fluorophenyl group and the aliphatic carbons of the oxathiolane ring. The carbon attached to the fluorine would show a characteristic coupling (C-F coupling).

While data for the target compound is unavailable, related structures are routinely characterized using these methods. nih.govbeilstein-journals.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations for both the aromatic and aliphatic portions.

C-O and C-S stretching vibrations of the oxathiolane ring.

C=C stretching vibrations within the aromatic ring.

A strong C-F stretching band.

Although a spectrum for the specific title compound is not available, FT-IR analysis is a standard characterization technique for heterocyclic compounds. researchgate.netgoogle.com

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Electron Ionization (EI-MS)

EI-MS is a hard ionization technique that results in significant fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with a series of fragment ions. Characteristic fragmentation patterns would likely involve the cleavage of the oxathiolane ring and the loss of fragments from the fluorophenyl group.

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS: As a soft ionization technique, ESI-MS typically produces a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. This precise mass can be used to determine the exact elemental composition, confirming the molecular formula of C₉H₉FOS.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with mass spectrometry for the analysis of complex mixtures or pure compounds.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS could be used. The gas chromatogram would indicate the purity of the sample, and the mass spectrometer would provide the mass spectrum of the eluted compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique suitable for a wide range of compounds. It would separate the compound from any impurities, and the mass spectrometer (often using ESI) would provide mass and structural information.

Due to the lack of available experimental data for this compound, the data tables for these analytical techniques cannot be generated.

X-ray Crystallographic Analysis for Absolute Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete and unambiguous structural determination. For chiral molecules, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, can be employed to determine the absolute configuration (the R or S designation at each stereocenter).

Although no specific crystallographic data for This compound were found, a study on a different fluorophenyl-containing heterocyclic compound, 2-(4-Fluorophenyl)-2H-chromen-4(3H)-one , illustrates the type of data that can be obtained. researchgate.net For instance, such an analysis would typically report the crystal system, space group, unit cell dimensions, and the final R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net

Illustrative Table of Crystallographic Data (Hypothetical for a related compound type):

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| R-factor | Value |

Note: The data in this table is hypothetical and serves only as an example of what would be presented in a crystallographic study.

Advanced Separation Methodologies (e.g., Ion Mobility Separation)

Advanced separation techniques are critical for the analysis of complex mixtures and the characterization of isomers. Ion Mobility Spectrometry (IMS) is one such technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing analytical specificity.

In an ion mobility experiment, ions are introduced into a drift tube filled with a buffer gas. An electric field is applied across the tube, causing the ions to drift through the gas. Ions with a more compact structure (a smaller collision cross-section, CCS) will experience fewer collisions with the buffer gas and will travel faster than more extended ions of the same mass-to-charge ratio. This difference in drift time allows for their separation.

This technique is particularly useful for separating isomers, including enantiomers if a chiral modifier is used in the buffer gas, and for distinguishing between different conformers of a molecule. Studies on various heterocyclic compounds have demonstrated the utility of IMS in their analysis and identification. mdpi.com For instance, research on nitrogen-containing heterocycles has shown that IMS can differentiate between closely related structures.

Illustrative Table of Ion Mobility Separation Data (Hypothetical):

| Compound | Ion Species | Drift Time (ms) | Collision Cross-Section (Ų) |

| Enantiomer 1 | [M+H]⁺ | Value | Value |

| Enantiomer 2 | [M+H]⁺ | Value | Value |

Note: This table presents hypothetical data to illustrate the type of information obtained from an ion mobility separation experiment for a chiral compound. No such data has been published for this compound.

Applications of 2 4 Fluorophenyl 1,3 Oxathiolane in Contemporary Chemical Synthesis

Precursor in the Formation of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The 1,3-oxathiolane (B1218472) ring in 2-(4-Fluorophenyl)-1,3-oxathiolane can serve as a starting point for the synthesis of a variety of other heterocyclic systems. Ring-opening reactions, followed by cyclization with different reagents, can lead to the formation of new ring systems.

For example, the Groebke-Blackburn-Bienaymé three-component reaction is a powerful tool for the diversity-oriented synthesis of fused imidazo[1,2-a]heterocycles. nih.govresearchgate.net While not directly involving this compound, this illustrates a strategy where a heterocyclic precursor can be used to generate a library of structurally diverse molecules. The s-triazine and 1,3,4-oxadiazole (B1194373) moieties, often found in biologically active compounds, can be synthesized from appropriate precursors. researchgate.net Furthermore, fluorinated triazino-thiadiazolone derivatives have been synthesized and evaluated as potential antiviral agents, highlighting the utility of fluorinated heterocycles in drug discovery. researchgate.net The reactivity of the oxathiolane ring allows for its transformation into other sulfur- and oxygen-containing heterocycles, broadening its synthetic utility.

Q & A

Q. What are the recommended synthetic routes for obtaining 2-(4-Fluorophenyl)-1,3-oxathiolane with high purity?

- Methodology : Use a two-step approach: (i) Nucleophilic substitution : React 4-fluorobenzaldehyde with thioglycolic acid under acidic conditions to form the thioester intermediate. (ii) Cyclization : Employ a Dean-Stark trap to remove water and facilitate oxathiolane ring formation. Use dichloromethane (DCM) as a solvent to enhance reaction homogeneity .

- Critical parameters : Maintain an inert atmosphere (argon/nitrogen) to prevent oxidation of sulfur or fluorophenyl groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the oxathiolane ring (δ 4.2–5.0 ppm) and fluorophenyl aromatic protons (δ 7.1–7.5 ppm). Coupling constants (J ~8.6 Hz) confirm para-substitution on the fluorophenyl group .

- ¹³C NMR : Carbon signals for the sulfur-bearing oxathiolane ring (δ 70–85 ppm) and fluorinated aromatic carbons (δ 115–165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 199.06 (calculated: 199.05) .

Q. How should this compound be stored to ensure long-term stability?

- Storage conditions : Store in amber vials at 0–6°C under inert gas (argon) to prevent hydrolysis of the oxathiolane ring or degradation of the fluorophenyl group .

- Stability data : TGA analysis shows decomposition onset at 180°C, indicating thermal stability under standard lab handling .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound interacts with nucleophiles?

- Ring-opening pathways : The oxathiolane ring undergoes nucleophilic attack at the sulfur atom, leading to thiol intermediate formation. For example:

- With amines: Produces β-amino thiols, which are precursors to heterocyclic pharmacophores .

- With Grignard reagents: Generates fluorophenyl-substituted thiols for metal-organic frameworks (MOFs) .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Antimicrobial assays :

- Bacterial strains : Test against E. coli (Gram-negative) and S. aureus (Gram-positive) using broth microdilution (MIC values).

- Mechanistic insight : Fluorophenyl groups enhance membrane permeability, while the oxathiolane ring disrupts biofilm formation .

- Anticancer screening :

- Use MTT assays on HeLa cells. Derivatives with electron-withdrawing substituents on the oxathiolane ring show IC₅₀ values <10 µM .

Q. What computational strategies are optimal for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) :

Q. How to resolve contradictions in reported bioactivity data for fluorophenyl-oxathiolane derivatives?

- Case study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may arise from: (i) Stereochemical variations : Enantiomers often exhibit divergent biological effects. Use chiral HPLC to isolate R/S forms . (ii) Assay conditions : Varying pH or serum content in cell culture media alters compound stability. Standardize protocols using CLSI guidelines .

Q. What synthetic modifications improve the yield of this compound in large-scale reactions?

- Catalytic optimization :

- Replace traditional Brønsted acids with Lewis acids (e.g., ZnCl₂), achieving yields >85% at 80°C .

- Solvent engineering : Switch from DCM to ethyl acetate for greener synthesis without sacrificing efficiency (yield: 82% vs. 78%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.